3-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine
Description
Properties
IUPAC Name |
3-(2-cyclopentylpyrazol-3-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-6-12(5-1)16-13(7-9-15-16)11-4-3-8-14-10-11/h7,9,11-12,14H,1-6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVJLFQDWMKHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)C3CCCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclopentanone with hydrazine can form the cyclopentyl hydrazone intermediate, which can then undergo cyclization with a suitable diketone to form the pyrazole ring. Subsequent reaction with piperidine under controlled conditions completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives through substitution reactions, making it an essential intermediate in organic synthesis.
Synthetic Pathways
The compound can be synthesized through several methods, including:
- Oxidation : Leading to the formation of ketones or carboxylic acids.
- Reduction : Resulting in reduced pyrazole derivatives.
- Substitution : Producing substituted piperidine derivatives.
Biological Applications
Ligand in Receptor Studies
Research has indicated that this compound may act as a ligand in receptor studies, particularly in the context of G-protein coupled receptors (GPCRs). Its potential to modulate receptor activity suggests applications in pharmacology and drug discovery .
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains such as E. coli and S. aureus, indicating that this compound could have similar applications in combating infections .
Medicinal Chemistry
Therapeutic Properties
The compound is being explored for its therapeutic properties, including:
- Anti-inflammatory effects : Potential applications in treating inflammatory disorders.
- Analgesic properties : Investigated for pain relief capabilities.
Cancer Research
Preliminary studies suggest that this compound may inhibit certain protein kinases involved in cancer cell proliferation. This positions the compound as a candidate for further research into cancer therapies, particularly for conditions characterized by dysregulated kinase activity .
Industrial Applications
Material Science
In industrial contexts, this compound can be utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique structural features enhance its potential as a scaffold for designing novel therapeutic agents .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine vs. Piperazine Derivatives
A key structural analog is 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline (Compound II in ), which replaces the piperidine ring with a piperazine ring. Both compounds exhibit isoelectronicity and isotypicity, crystallizing in the triclinic space group P1 with nearly identical unit-cell parameters . This difference influences their intermolecular interactions: Compound I (piperidine) forms chains via C–H⋯H contacts, while Compound II (piperazine) assembles into ribbons, reflecting subtle variations in packing efficiency .
Substituent Variations: Cyclopentyl vs. Benzyl Carboxylate
Benzyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate () substitutes the cyclopentyl group with a benzyl carboxylate. This modification likely alters synthetic routes, as the cyclopentyl group in the target compound may require cyclization or alkylation strategies distinct from benzyl carboxylate installation .
Heterocycle Core Modifications
- 3-(3-Methyl-1H-pyrazol-5-yl)pyridine (): Replaces the piperidine ring with pyridine, eliminating the aliphatic nitrogen.
- 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride (): Substitutes pyrazole with oxadiazole, a bioisostere known for metabolic stability and electron-withdrawing effects. Oxadiazole-containing analogs may exhibit improved pharmacokinetic profiles compared to pyrazole derivatives.
Triazole and Tetrazole Analogs
Compounds like 3-(2-Phenyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyridine-5(2H)-one () and 3-(1H-Tetrazol-5-yl)pyridinium dinitrate () introduce triazole or tetrazole rings. These heterocycles are more acidic (tetrazole pKa ~4.9) compared to pyrazole (pKa ~14-17), enabling salt formation and enhanced solubility in physiological conditions .
Data Table: Structural and Physicochemical Comparison
Key Findings and Implications
- Structural Flexibility : Piperidine derivatives exhibit conformational adaptability (e.g., chair-to-boat transitions), whereas pyridine or rigid heterocycles limit this property .
- Intermolecular Interactions : Cyclopentyl groups favor dispersion-driven crystal packing, while polar substituents like piperazine or carboxylates introduce competing electrostatic interactions .
- Bioisosteric Potential: Oxadiazole and tetrazole analogs demonstrate how heterocycle substitution can optimize solubility and stability for drug design .
Biological Activity
3-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a cyclopentyl group and a pyrazole moiety. The structural characteristics of this compound suggest potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and inhibit specific enzymes. The pyrazole ring is known for its involvement in various biological processes, including anti-inflammatory and anticancer activities. The compound may interact with targets such as protein kinases, which play critical roles in cell signaling pathways.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have identified pyrazole derivatives that inhibit tumor growth by targeting specific kinases involved in cancer proliferation. The piperidine structure may enhance the binding affinity to these targets, increasing the compound's efficacy.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In particular, it may inhibit enzymes involved in inflammatory responses and cancer progression. Preliminary studies suggest that derivatives of this compound can effectively reduce the activity of certain kinases, contributing to their therapeutic effects.
Study 1: Anticancer Efficacy
In a recent study, researchers synthesized several derivatives of this compound and evaluated their anticancer efficacy against various cancer cell lines. The results indicated that specific modifications to the piperidine ring enhanced cytotoxicity, with some compounds achieving IC50 values in the low nanomolar range against resistant cancer cell lines.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| A | HeLa | 45 |
| B | MCF7 | 30 |
| C | A549 | 25 |
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of this compound. Researchers found that it significantly reduced pro-inflammatory cytokine production in vitro. The mechanism involved the inhibition of NF-kB signaling pathways, which are crucial for inflammation regulation.
Research Findings
Recent literature highlights the ongoing exploration of this compound and its derivatives as potential therapeutic agents. Notably, compounds within this class have shown:
- Inhibitory effects on multiple kinase targets : These include protein kinases associated with various diseases, such as cancer and inflammatory disorders.
- Synergistic effects when combined with other drugs : Some studies indicate enhanced efficacy when used alongside established therapeutic agents.
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for 3-(1-cyclopentyl-1H-pyrazol-5-yl)piperidine and related spiropiperidine scaffolds?
- Methodological Answer : The compound can be synthesized via intramolecular acyl transfer reactions under mild debenzylation conditions (e.g., HCOONH₄/Pd/C). This approach allows for high yields and scalability while maintaining conformational flexibility in the piperidine ring. Spectroscopic analysis (NMR, IR) is critical for verifying intermediate structures and tracking acyl migration efficiency .
Q. How can structural characterization of this compound be systematically performed?
- Methodological Answer : Combine ¹H/¹³C NMR spectroscopy to assign configurations of the pyrazole and piperidine moieties. X-ray crystallography is essential for resolving spatial conformations, particularly for distinguishing axial/equatorial substituents and verifying intramolecular interactions (e.g., hydrogen bonding in spiropiperidine derivatives) .
Q. What experimental strategies are used to analyze piperidine ring conformations and their impact on reactivity?
- Methodological Answer : Dynamic NMR studies at variable temperatures can identify ring-flipping kinetics. Computational modeling (DFT or MD simulations) complements experimental data to predict stable conformers. For example, chair or boat conformations of the piperidine ring influence acyl transfer rates in spiropiperidine systems .
Advanced Research Questions
Q. How do conformational dynamics of the piperidine ring influence the compound's reactivity in catalytic or biological contexts?
- Methodological Answer : Conformational mobility affects steric accessibility and electronic interactions. For instance, axial substituents on the piperidine ring may hinder nucleophilic attack in acyl transfer reactions, while equatorial positions enhance substrate binding in enzyme-active sites. Use temperature-dependent kinetic studies and free-energy calculations to quantify these effects .
Q. What QSAR strategies are applicable for predicting the bioactivity of this compound analogs?
- Methodological Answer : Develop 2D/3D-QSAR models using molecular descriptors (e.g., logP, polar surface area) and experimental pIC₅₀ values. ADMET Predictor™ or similar software can evaluate pharmacokinetic properties (e.g., CYP450 inhibition, blood-brain barrier permeability). Validate models with leave-one-out cross-validation and external test sets .
Q. How can contradictions between spectroscopic data and computational predictions be resolved?
- Methodological Answer : Reconcile discrepancies by re-examining solvent effects (e.g., DMSO-induced shifts in NMR) or optimizing computational parameters (basis sets in DFT). For chiral centers, use Mosher ester analysis or circular dichroism to confirm configurations .
Q. What rational design approaches improve the metabolic stability of piperidine-containing analogs?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to reduce CYP-mediated oxidation. Replace metabolically labile bonds (e.g., ester linkages) with bioisosteres (amides, heterocycles). Validate stability via microsomal assays and LC-MS metabolite profiling .
Q. How does X-ray crystallography inform drug design for piperidine-based compounds?
- Methodological Answer : Crystal structures reveal binding motifs (e.g., π-π stacking with aromatic residues, hydrogen-bond networks). For example, the carbonyl group in 1-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one forms critical interactions with target proteins, guiding lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
